![molecular formula C17H21N3O3S B2615416 N-(2-(3-methyl-2,2-dioxidobenzo[c][1,2,5]thiadiazol-1(3H)-yl)ethyl)bicyclo[2.2.1]hept-5-ene-2-carboxamide CAS No. 2034591-51-8](/img/structure/B2615416.png)
N-(2-(3-methyl-2,2-dioxidobenzo[c][1,2,5]thiadiazol-1(3H)-yl)ethyl)bicyclo[2.2.1]hept-5-ene-2-carboxamide
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Overview
Description
N-(2-(3-methyl-2,2-dioxidobenzo[c][1,2,5]thiadiazol-1(3H)-yl)ethyl)bicyclo[2.2.1]hept-5-ene-2-carboxamide is a useful research compound. Its molecular formula is C17H21N3O3S and its molecular weight is 347.43. The purity is usually 95%.
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Scientific Research Applications
Anticancer Activity
A study by Gomha et al. (2017) synthesized a novel series of pharmacophores containing the thiazole moiety, evaluated as potent anticancer agents. The structural diversity and synthesis methodology highlight the significant role of thiadiazole derivatives in anticancer research, suggesting a potential area of application for compounds like the one (Gomha et al., 2017).
Anti-inflammatory and Analgesic Agents
Research conducted by Abu‐Hashem et al. (2020) on novel heterocyclic compounds derived from visnaginone and khellinone, including thiadiazole derivatives, exhibited significant analgesic and anti-inflammatory activities. This study underscores the potential of such compounds in developing new anti-inflammatory and analgesic drugs (Abu‐Hashem et al., 2020).
Antimicrobial and Antifungal Action
Kobzar et al. (2019) extended the range of derivatives of sulfonyl-substituted nitrogen-containing heterocyclic systems by synthesizing novel thiadiazole compounds with promising antimicrobial and antifungal activities. This research highlights the relevance of thiadiazole derivatives in searching for new antimicrobial agents, potentially including the compound of interest (Kobzar et al., 2019).
N-Heterocyclic Carbene (NHC) Catalysis
A study by Snieckus and Trujillo (2020) reported the NHC-catalyzed [3 + 3] annulation of thioamides with modified enals for the enantioselective synthesis of functionalized thiazinones. This work illustrates the versatility of NHC catalysis in synthesizing heterocyclic compounds and may point towards synthetic routes relevant to the compound (Snieckus & Trujillo, 2020).
Mechanism of Action
Target of action
The compound contains a benzo[c][1,2,5]thiadiazole (BTZ) motif . BTZ-based compounds have been extensively researched for use in photovoltaics or as fluorescent sensors . They are also studied as potential visible-light organophotocatalysts .
Mode of action
The BTZ motif is part of an electron donor–acceptor (D–A) system . These systems are often involved in energy transfer processes, such as those found in photovoltaics or photocatalysis .
properties
IUPAC Name |
N-[2-(1-methyl-2,2-dioxo-2λ6,1,3-benzothiadiazol-3-yl)ethyl]bicyclo[2.2.1]hept-5-ene-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H21N3O3S/c1-19-15-4-2-3-5-16(15)20(24(19,22)23)9-8-18-17(21)14-11-12-6-7-13(14)10-12/h2-7,12-14H,8-11H2,1H3,(H,18,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PFFHZARYDKYIHT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=CC=CC=C2N(S1(=O)=O)CCNC(=O)C3CC4CC3C=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H21N3O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
347.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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